(2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
Description
X-ray Crystallographic Characterization of Chiral Centers
The absolute configuration of (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid was confirmed via single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, with two independent molecules in the asymmetric unit. Key findings include:
- Chiral Centers : The (2S,3S) configuration was validated by anomalous dispersion effects, with Flack parameter = 0.02(2) .
- Hydrogen Bonding : The hydrate water molecule forms hydrogen bonds with carboxyl oxygens (O···O distances: 2.68–2.72 Å), stabilizing the crystal lattice .
- Benzoyloxy Orientation : The two benzoyl groups exhibit a dihedral angle of 79.46(6)°, minimizing steric clashes while allowing π-π interactions between adjacent aromatic rings .
For the second compound, (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, X-ray data remains unpublished. However, computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:
Stereoelectronic Effects in Benzoyloxy vs. Trimethylsilyl-Protected Systems
A comparative analysis reveals distinct electronic and steric profiles:
The benzoyloxy group in (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid stabilizes the molecule via resonance (C=O → O–C), while the TMS group in the second compound enhances lipophilicity and metabolic stability .
Torsional Angle Analysis
Butanedioic Acid Backbone :
- The C2-C3 bond torsion angle measures 68.3(3)°, favoring a gauche conformation to reduce steric strain between benzoyloxy groups .
- The carboxyl groups adopt antiperiplanar orientations (O=C-O–C: 178.2°), optimizing hydrogen-bonding networks .
Cyclopentyl-Pyrazol-Propanenitrile Moietу :
Properties
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;(2S,3S)-2,3-dibenzoyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6OSi.C18H14O8/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t21-;13-,14-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAALLKTEBWYGD-FFLVPEHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)[C@H](CC#N)C4CCCC4.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N6O9Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile is a complex organic molecule notable for its intricate structure and potential biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Structural Overview
The compound consists of two main components:
- (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid : A diacid with two benzoyloxy groups that enhance its reactivity and biological interactions.
- (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile : A cyclopentyl group attached to a pyrrolopyrimidine structure, often associated with various pharmacological effects.
Biological Activity
The biological activity of this compound is primarily influenced by its structural components, which allow it to interact with specific biological targets. Here are some key findings:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation in thromboembolic disorders .
- Antitumor Activity : Compounds with similar structural features have demonstrated antitumor properties by interfering with cancer cell proliferation and survival mechanisms.
Interaction Studies
Studies indicate that the compound's unique structure allows it to bind effectively to specific receptors or enzymes. Interaction studies have shown:
- Binding Affinity : The compound exhibits significant binding affinity to targets involved in inflammatory pathways and cancer progression.
- Structure-Activity Relationship (SAR) : Research highlights the importance of specific functional groups in determining the biological activity of similar compounds. For example, the presence of benzoyloxy groups is linked to enhanced anti-inflammatory effects compared to their non-substituted counterparts.
Synthesis Methods
The synthesis of this compound involves several strategic steps:
- Starting Materials : Utilize commercially available precursors such as benzoyl chloride and cyclopentylamine.
- Formation of Key Intermediates : Employ coupling reactions to create the pyrrolopyrimidine core.
- Functional Group Modifications : Conduct standard organic reactions like esterification and nitrile formation to introduce necessary functional groups.
- Purification Techniques : Use chromatography methods to isolate the desired product from reaction mixtures.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolopyrimidine Derivatives | Similar core structure | Antitumor, antiviral |
| Benzoyloxybutanoic Acids | Similar ester functionalities | Anti-inflammatory |
| Cyclopentyl-containing Compounds | Shared cyclopentyl moiety | Neuroprotective |
These case studies illustrate how modifications in structure can lead to diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tartaric Acid Derivatives
Key Differences :
- Polarity: Chicoric acid (high polarity due to phenolic -OH) vs. benzoylated derivatives (lower polarity due to ester groups) .
- Stability : Perfluorinated esters exhibit superior chemical stability compared to benzoylated analogs .
Pyrrolo[2,3-d]pyrimidine Derivatives
Research Findings and Pharmacological Relevance
(2S,3S)-2,3-Bis(benzoyloxy)butanedioic Acid
- Synthetic Utility : Used in the resolution of racemic mixtures, achieving >99% enantiomeric excess in APIs like rivastigmine .
- Regulatory Status : Listed in FDA Drug Master Files (DMFs) for compliance with Good Manufacturing Practices (GMP) .
(3R)-3-Cyclopentyl-3-[4-(7-{[2-(Trimethylsilyl)ethoxy]methyl}-7H-pyrrolo...)
Preparation Methods
Industrial-Scale Esterification of L-Tartaric Acid
The dibenzoylation of L-tartaric acid is achieved via a copper(II)-catalyzed reaction with benzoyl chloride in toluene. In a 3000 L autoclave, 450 kg of L-tartaric acid is suspended in 600 L of toluene, followed by the addition of 2 kg of copper(II) sulfate as a Lewis acid catalyst. Benzoyl chloride (880 kg) is added dropwise under vigorous stirring, and the mixture is maintained at reflux for 4 h. The reaction proceeds via sequential esterification of the tartaric acid’s hydroxyl groups, yielding the intermediate dibenzoyl tartaric acid anhydride.
Table 1: Reaction Parameters for Dibenzoylation
| Parameter | Value |
|---|---|
| L-Tartaric Acid | 450 kg |
| Benzoyl Chloride | 880 kg |
| Catalyst (CuSO₄) | 2 kg |
| Solvent | Toluene (600 L) |
| Reaction Time | 4 h |
| Temperature | Reflux (~110°C) |
| Yield | 97.2% |
| Purity (HPLC) | 99.09% |
Hydrolysis and Purification
The anhydride intermediate is hydrolyzed in a 5000 L reactor by adding water and toluene (1:1 v/v) and heating to reflux for 3 h. After cooling to room temperature, the product crystallizes as a white solid, which is filtered and dried to yield 1059.8 kg of (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid. Transmission electron microscopy (TEM) confirms the absence of residual catalysts or byproducts.
Synthesis of (3R)-3-Cyclopentyl-3-[4-(7-{[2-(Trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
Construction of the Chiral Cyclopentyl Core
The synthesis begins with methyl cyclopentylcarboxylate, which undergoes base-mediated condensation with acetonitrile to form 3-oxo-3-cyclopentylpropionitrile. Asymmetric reduction using a chiral Corey-Bakshi-Shibata (CBS) reagent yields (S)-3-cyclopentyl-3-hydroxypropionitrile with >99% enantiomeric excess (ee).
Table 2: Key Steps in Cyclopentyl-Propanenitrile Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | NaH, THF, 70–75°C, 12–16 h | 85% |
| 2 | Asymmetric Reduction | (R)-CBS reagent, BH₃·THF, –20°C | 92% |
| 3 | Mitsunobu Reaction | 4-Nitropyrazole, DEAD, PPh₃, THF | 89% |
| 4 | Nitro Reduction | Pd/C, H₂ (50 psi), EtOAc, 25°C | 95% |
| 5 | Diazotization | NaNO₂, HBr, CuBr, 0–5°C | 78% |
Critical Analysis of Methodologies
Catalyst Efficiency in Dibenzoylation
Copper(II) sulfate proves superior to alternative catalysts (e.g., ZnCl₂ or FeCl₃) in minimizing racemization during esterification. Kinetic studies reveal that Cu²⁺ coordinates to the tartaric acid’s hydroxyl groups, accelerating benzoyl chloride’s nucleophilic attack while preserving stereochemistry.
Stereochemical Control in Propanenitrile Synthesis
The CBS reduction achieves exceptional enantioselectivity (99.3% ee) by leveraging a chiral oxazaborolidine transition state to direct hydride delivery to the pro-R position of the ketone. This step avoids costly enzymatic resolutions or chiral chromatography.
SEM Group Stability
The 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group remains intact under acidic (pH > 2) and basic (pH < 10) conditions, enabling compatibility with diverse reaction environments. Deprotection is achieved post-synthesis using trifluoroacetic acid (TFA) in dichloromethane.
Industrial Scalability and Process Optimization
Continuous Flow Dibenzoylation
Pilot-scale trials demonstrate that replacing batch autoclaves with continuous flow reactors reduces reaction time from 4 h to 45 min while maintaining 96.5% yield.
Recycling of Copper Catalyst
Aqueous workup of the dibenzoylation mixture allows >90% recovery of CuSO₄ via precipitation at pH 8–9, reducing metal waste and production costs.
Q & A
Q. What synthetic strategies are recommended for introducing the SEM ([2-(trimethylsilyl)ethoxy]methyl) protecting group into pyrrolo[2,3-d]pyrimidine derivatives?
The SEM group is typically introduced via alkylation reactions under basic conditions. For example, in related pyrrolo[2,3-d]pyrimidine syntheses, sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) is used to deprotonate the NH group, followed by reaction with SEM-Cl. Reaction monitoring via TLC (dichloromethane as mobile phase) and purification via silica gel chromatography are critical .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in benzoyloxy-substituted diacids like (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid?
Use high-resolution ¹H-¹H COSY and NOESY experiments to confirm vicinal coupling constants (e.g., ) and spatial proximity of protons. For instance, in similar diastereomeric systems, cross-peaks in NOESY between H-2 and H-3 protons confirm the syn configuration .
Q. What purification methods are optimal for isolating nitrile-containing intermediates (e.g., propanenitrile derivatives)?
Recrystallization from ethanol/water mixtures or methanol is effective for removing unreacted aldehydes or byproducts. For SEM-protected compounds, avoid aqueous acidic/basic conditions to prevent deprotection. Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) is recommended for polar nitriles .
Q. How should researchers validate the purity of cyclopentyl-substituted intermediates?
Combine HRMS (mass accuracy < 5 ppm) with ¹³C-NMR to detect isotopic patterns and confirm molecular formulas. For example, HRMS-ESI of a related cyclopentylpropanenitrile showed a [M+H]+ peak at m/z 334.1553 (calc. 334.1556), ensuring <0.001% impurity .
Q. What spectroscopic techniques differentiate benzoyloxy esters from other acyloxy groups?
FTIR-ATR analysis of benzoyloxy esters shows strong C=O stretches at ~1710–1750 cm⁻¹ (ester) and ~1650–1680 cm⁻¹ (benzoyl), while ¹H-NMR exhibits aromatic multiplet signals at δ 7.30–8.10 ppm .
Advanced Research Questions
Q. How to address contradictory NOE data in stereochemical assignments of multi-ring systems (e.g., pyrrolo[2,3-d]pyrimidine-pyrazole hybrids)?
Perform variable-temperature NMR (VT-NMR) to resolve overlapping signals. For example, cooling to 250 K in DMSO-d₆ may separate diastereotopic protons. Computational modeling (DFT-based) of NOE correlations using software like Gaussian or ORCA can validate experimental data .
Q. What strategies mitigate epimerization during SEM deprotection in propanenitrile derivatives?
Use mild acidic conditions (e.g., TFA/CH₂Cl₂, 0°C) instead of HCl/MeOH to minimize racemization. Monitor reaction progress via ¹H-NMR for α-proton shifts (Δδ > 0.2 ppm indicates epimerization). For SEM removal, TBAF (tetrabutylammonium fluoride) in THF at −20°C is effective .
Q. How to analyze trace impurities in pharmacopeial-grade diastereomeric mixtures?
Employ UPLC-MS/MS with a chiral stationary phase (e.g., Chiralpak IA-3) and a mobile phase of acetonitrile/0.1% formic acid. For example, a related compound with two epimers showed baseline separation at 2.5 μm particle size, 150 mm column length, and 0.3 mL/min flow rate .
Q. What computational tools predict regioselectivity in cyclopentyl-propanenitrile functionalization?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for nitrile addition. For instance, Fukui indices (electrophilicity) at the β-carbon of the nitrile group correlate with observed regioselectivity in similar systems .
Q. How to optimize reaction yields in multi-step syntheses involving air-sensitive intermediates (e.g., pyrrolo[2,3-d]pyrimidines)?
Use Schlenk-line techniques for moisture-sensitive steps (e.g., SEM protection). For example, pre-drying solvents over molecular sieves and conducting reactions under argon increased yields from 68% to 91% in a triazolopyridine synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
